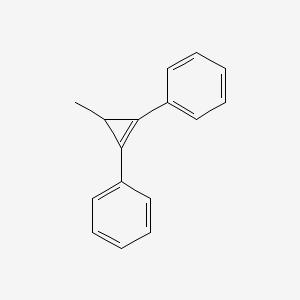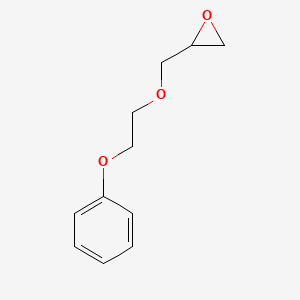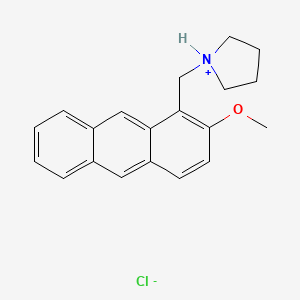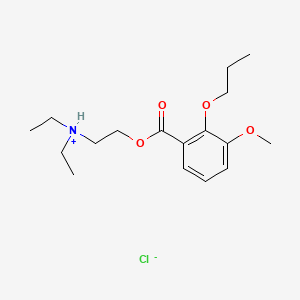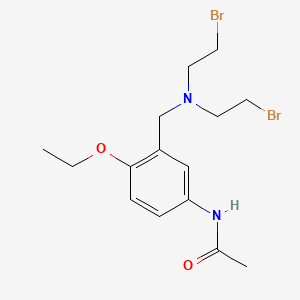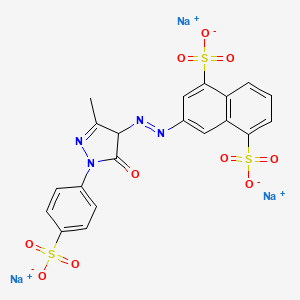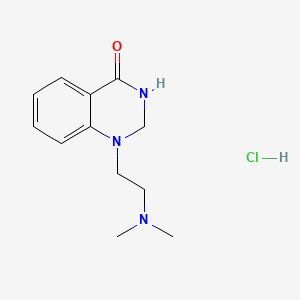
(+-)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide is a complex organic compound that belongs to the class of bornyl derivatives. This compound is characterized by its unique structure, which includes a bornyl group attached to a butyramide backbone. The presence of hydroxyl groups and a dimethyl substitution on the butyramide moiety adds to its chemical complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide typically involves the reaction of bornyl derivatives with appropriate butyramide precursors. One common method involves the use of bornyl chloride, which reacts with a butyramide derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Advanced purification techniques like recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
(±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: The bornyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of bornyl derivatives with different functional groups.
科学的研究の応用
(±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its distinctive bornyl group.
作用機序
The mechanism of action of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide involves its interaction with specific molecular targets and pathways. The bornyl group can interact with various enzymes and receptors, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The hydroxyl and dimethyl groups contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Bornyl diphosphate: A related compound involved in the biosynthesis of monoterpenes.
Bornyl acetate: Commonly used in fragrances and flavors.
Bornyl chloride: A precursor in the synthesis of various bornyl derivatives.
Uniqueness
(±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxyl and dimethyl groups on the butyramide moiety, along with the bornyl group, imparts distinct chemical and biological properties that differentiate it from other bornyl derivatives.
This detailed article provides a comprehensive overview of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
24629-81-0 |
|---|---|
分子式 |
C16H29NO3 |
分子量 |
283.41 g/mol |
IUPAC名 |
2,4-dihydroxy-3,3-dimethyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide |
InChI |
InChI=1S/C16H29NO3/c1-14(2,9-18)12(19)13(20)17-11-8-10-6-7-16(11,5)15(10,3)4/h10-12,18-19H,6-9H2,1-5H3,(H,17,20) |
InChIキー |
RPDXREWDCAFJJN-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)NC(=O)C(C(C)(C)CO)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


